physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride
physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Foreword: The Utility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic campaign often hinges on the strategic selection of its foundational components. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a prime example of such a strategic building block. It is not merely a static molecule but a versatile platform, engineered with two distinct and orthogonally reactive functional centers: a nucleophilic secondary amine within the piperazine ring and an electrophilic carbon-bromine bond on the pyridine ring. This dual-reactivity profile allows for sequential, controlled modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the discovery of novel therapeutics. This guide provides an in-depth examination of its core physicochemical properties, reactivity, and the analytical methodologies required for its reliable application in research and development.
Chemical Identity and Structural Characteristics
A precise understanding of a molecule's identity is the bedrock of reproducible science. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is identified by a unique set of internationally recognized codes and structural features.
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Systematic Name: 1-(5-Bromo-2-pyridinyl)piperazine hydrochloride[1]
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Common Synonyms: 1-(5-Bromopyridin-2-yl)piperazine HCl
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Structural Representation (SMILES): BrC1=CN=C(N2CCNCC2)C=C1.[H]Cl[2][3]
The structure features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1187386-40-8 | [1][3] |
| Molecular Formula | C₉H₁₃BrClN₃ | [2][3] |
| Molecular Weight | 278.58 g/mol | [1][2] |
| InChI | 1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H | [1] |
| InChIKey | ZFURLGADYYNVRE-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in experimental settings. The hydrochloride salt form generally confers a higher melting point and improved aqueous solubility compared to the free base.
Table 2: Summary of Physical Properties
| Property | Observation / Value | Rationale & Implications |
|---|---|---|
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases. Color may indicate purity level. |
| Solubility | Freely soluble in water.[4] | The salt form is ionic, enhancing solubility in polar protic solvents like water and alcohols, which is advantageous for solution-based reactions and biological assays. |
| Storage | Store at room temperature under an inert atmosphere.[1][2][3] | The compound is hygroscopic and may be sensitive to oxidation or atmospheric CO₂ over time. Inert gas (N₂ or Ar) prevents degradation. |
| Purity | Commercially available with ≥95% or ≥98% purity.[1][3] | High purity is critical for avoiding side reactions and ensuring stoichiometric accuracy in subsequent synthetic steps. |
Note: Specific values for melting and boiling points are not consistently reported in publicly available literature, which is common for specialized chemical intermediates. Researchers should rely on the lot-specific Certificate of Analysis (CoA) for precise data.
Chemical Profile: A Tale of Two Reactivities
The synthetic utility of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride stems from the distinct reactivity of its two primary functional groups. This allows for a stepwise functionalization, a highly desirable trait in multi-step synthesis.
The Bromopyridine Moiety: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom on the electron-deficient pyridine ring serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular complexity.
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Mechanism Rationale: The pyridine ring is inherently electron-poor, which facilitates oxidative addition of the C-Br bond to a low-valent metal catalyst (typically Palladium or Copper). This is the rate-determining step in many cross-coupling cycles.
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Common Applications:
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Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds, creating bi-aryl structures.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, linking to other nitrogenous scaffolds.[5]
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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The Piperazine Moiety: A Nucleophilic Hub
The piperazine ring contains a secondary amine (N-H) that is a potent nucleophile.[4] The other nitrogen is tertiary and significantly less reactive due to its attachment to the aromatic ring.
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Mechanism Rationale: The lone pair of electrons on the secondary nitrogen is readily available to attack electrophilic centers. As a hydrochloride salt, this amine is protonated. It must first be deprotonated with a suitable base (e.g., triethylamine, DIPEA) to unmask its nucleophilicity before reaction.
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Common Applications:
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Alkylation: Reaction with alkyl halides to introduce alkyl chains.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Caption: Dual reactivity of the core molecule.
Synthetic Pathway and Analytical Validation
General Synthesis Scheme
The most common and industrially scalable synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The piperazine acts as the nucleophile, displacing a halide from an electron-deficient pyridine ring.
Caption: Typical synthetic workflow for the title compound.
Protocol: Nucleophilic Aromatic Substitution
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Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq), piperazine (2-3 eq), a suitable base like potassium carbonate (2.0 eq), and acetonitrile as the solvent.[6][7][8]
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Reaction: Heat the mixture to reflux (approx. 82°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification (Free Base): Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified further by silica gel column chromatography.
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Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or DCM. Add a solution of HCl in ether (typically 2M) dropwise with stirring.
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Analytical Characterization Protocol: Purity by HPLC
Ensuring the purity of the intermediate is paramount. A standard reverse-phase HPLC method is typically employed.
Protocol: HPLC Purity Analysis
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detector: UV at 254 nm.
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-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.[9]
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% B to 95% B.
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15-18 min: Hold at 95% B.
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18-20 min: Return to 5% B and equilibrate.
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-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The limit of detection (LOD) and limit of quantification (LOQ) should be established during method validation.[9]
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is best obtained from the supplier, data from the free base and related bromopyridines provide a strong basis for risk assessment.[10][11]
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Hazard Classification: The free base is classified as "Toxic if swallowed" (H301).[12] Skin and eye irritation are also potential hazards.[10][11]
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][12]
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First Aid:
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Storing under an inert atmosphere is recommended for long-term stability.[2][3]
Caption: Core safety and handling requirements.
Conclusion
1-(5-Bromopyridin-2-yl)piperazine hydrochloride is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity on the pyridine and piperazine rings provide a reliable and predictable platform for building complex target molecules. By understanding its fundamental properties, synthetic access, and analytical requirements as detailed in this guide, researchers can confidently and safely leverage this versatile intermediate to accelerate innovation in drug discovery and materials science.
References
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1-(5-Bromopyridin-2-yl)piperazine hydrochloride. (n.d.). Lead Sciences. Retrieved January 18, 2026, from [Link]
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Merchant, R. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. DOI:10.1039/D0SC02689A. Available at: [Link]
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Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved January 18, 2026, from [Link]
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A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 18, 2026, from [Link]
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Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of PharmTech Research. Retrieved January 18, 2026, from [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
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Piperazine- and pyrimidine-containing drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. (2018). JSSCACS. Retrieved January 18, 2026, from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 18, 2026, from [Link]
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